![molecular formula C9H21ClN2O2 B1524616 Boc-eda-ET hcl CAS No. 1073659-87-6](/img/structure/B1524616.png)
Boc-eda-ET hcl
Overview
Description
“Boc-eda-ET hcl” is also known as “N-Boc,N-ethyl-1,2-ethylenediamine.HCl”. It has a CAS Number of 1001020-32-1 and a molecular weight of 224.73 . It is used in the synthesis of Thyronamine derivatives and analogs .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . Active esters and other derivatives such as Boc-ONH 2 and Boc-N 3 can also be used .Molecular Structure Analysis
The IUPAC name of “Boc-eda-ET hcl” is “2-((tert-butoxycarbonyl)(ethyl)amino)ethan-1-aminium chloride” and its InChI Code is "1S/C9H20N2O2.ClH/c1-5-11(7-6-10)8(12)13-9(2,3)4;/h5-7,10H2,1-4H3;1H" .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . The use of simple solid Brønsted acid catalysts can achieve continuous N-Boc deprotection of amines . Using THF as the solvent, H-BEA zeolite affords high yields of a variety of aromatic and aliphatic amines .Physical And Chemical Properties Analysis
“Boc-eda-ET hcl” is a clear colorless to very light yellow oily liquid . It has a density of 1.012 g/mL at 20 °C and a refractive index of n 20/D 1.458 . It is miscible with methanol and chloroform, and slightly miscible with water .Scientific Research Applications
Peptide Synthesis
Boc-eda-ET hcl: is commonly used in the synthesis of peptides. The Boc (tert-butoxycarbonyl) group serves as a protective group for amines during peptide synthesis. It prevents unwanted side reactions by temporarily masking the amine functionality. This compound is particularly useful for introducing ethyl side chains into peptide sequences, which can be crucial for studying structure-activity relationships in peptides .
Drug Design and Development
In medicinal chemistry, Boc-eda-ET hcl is utilized for the modification of pharmacophores. The ethylamino moiety can act as a spacer or a linker in drug molecules, potentially improving the interaction with biological targets. Its use can lead to the development of new therapeutic agents with enhanced efficacy and reduced toxicity .
Material Science
This compound finds applications in material science, particularly in the development of novel polymers. The Boc-protected amine can be incorporated into polymer chains to modify their properties, such as increasing hydrophilicity or introducing sites for further functionalization .
Bioconjugation Techniques
Boc-eda-ET hcl: is instrumental in bioconjugation techniques where it is used to link biomolecules with other entities like drugs, fluorescent tags, or nanoparticles. The Boc group can be deprotected under mild acidic conditions to reveal the free amine, which can then react with various functional groups to form stable conjugates .
Proteomics and Metabolomics
In proteomics and metabolomics, Boc-eda-ET hcl can be used to derivatize amines, thereby enhancing the detection sensitivity of mass spectrometry. This is particularly useful in the identification and quantification of low-abundance proteins and metabolites .
Chemical Biology
The compound is also used in chemical biology for the selective modification of biomolecules. It can be used to introduce labels or probes into biological systems, aiding in the study of biological processes at the molecular level .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[2-(ethylamino)ethyl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-5-10-6-7-11-8(12)13-9(2,3)4;/h10H,5-7H2,1-4H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZIICLGNPRBJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC(=O)OC(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-eda-ET hcl |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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